2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Description
2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is an organic compound that belongs to the class of acetonitriles This compound features a complex structure with multiple functional groups, including an anilino group, a dioxoindene moiety, and a nitrile group
Properties
IUPAC Name |
2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-11-7-8-13(9-12(11)2)21-16(10-20)17-18(22)14-5-3-4-6-15(14)19(17)23/h3-9,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFJFQNPFRCZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Anilino Intermediate: The starting material, 3,4-dimethylaniline, undergoes a reaction with an appropriate reagent to introduce the anilino group.
Formation of the Dioxoindene Moiety: The intermediate is then reacted with a compound that introduces the dioxoindene structure.
Formation of the Acetonitrile Group: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Possible use in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetate
- 2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)propionitrile
Uniqueness
The uniqueness of 2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile lies in its specific combination of functional groups, which may confer distinct chemical and physical properties. This can make it particularly useful for certain applications where similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
